molecular formula C9H17NO B2509682 Cyclopropyl(oxan-3-yl)methanamine CAS No. 1492614-42-2

Cyclopropyl(oxan-3-yl)methanamine

Cat. No.: B2509682
CAS No.: 1492614-42-2
M. Wt: 155.241
InChI Key: XPQMXYVACLNHHG-UHFFFAOYSA-N
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Description

Scientific Research Applications

Cyclopropyl(oxan-3-yl)methanamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a chiral auxiliary reagent to facilitate the synthesis of enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and other biologically active molecules.

In biology and medicine, this compound is used in the study of enzyme mechanisms and as a building block for the synthesis of potential drug candidates . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action for cyclopropyl(oxan-3-yl)methanamine, Mixture of diastereomers is not specified in the search results.

Safety and Hazards

The safety information and potential hazards associated with cyclopropyl(oxan-3-yl)methanamine, Mixture of diastereomers are not specified in the search results .

Future Directions

The future directions and potential applications for cyclopropyl(oxan-3-yl)methanamine, Mixture of diastereomers are not provided in the search results .

Preparation Methods

The synthesis of Cyclopropyl(oxan-3-yl)methanamine involves several steps and specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with oxan-3-one under controlled conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.

Chemical Reactions Analysis

Cyclopropyl(oxan-3-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

    Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclopropyl(oxan-3-yl)methanol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Cyclopropyl(oxan-3-yl)methanamine can be compared with other similar compounds, such as cyclopropylmethylamine and oxan-3-ylmethanamine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

    Cyclopropylmethylamine: This compound has a cyclopropyl group attached directly to a methanamine group, lacking the oxan-3-yl moiety.

    Oxan-3-ylmethanamine: This compound features an oxan-3-yl group attached to a methanamine group but lacks the cyclopropyl group.

The uniqueness of this compound lies in its combination of both cyclopropyl and oxan-3-yl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl(oxan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(7-3-4-7)8-2-1-5-11-6-8/h7-9H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQMXYVACLNHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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